molecular formula C10H9F3O3 B13478290 methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No.: B13478290
M. Wt: 234.17 g/mol
InChI Key: ANLYXIOQZYHUAE-MRVPVSSYSA-N
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Description

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is a chiral mandelic acid derivative characterized by a para-trifluoromethylphenyl group and a methyl ester. The (2R) configuration denotes the stereochemistry at the hydroxyl-bearing carbon, which is critical for interactions with chiral biological targets . It is utilized in pharmaceutical research, particularly in the synthesis of enantiomerically pure inhibitors, such as microsomal triglyceride transfer protein (MTP) inhibitors .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1

InChI Key

ANLYXIOQZYHUAE-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)C(F)(F)F)O

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate typically involves the trifluoromethylation of appropriate precursors. One common method is the reaction of a phenylacetate derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide in the presence of a base and a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester moiety produces an alcohol .

Scientific Research Applications

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxy and ester groups may also play a role in the compound’s overall biological activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Positional Isomers: Para vs. Meta Trifluoromethyl Substitution

Methyl (2R)-2-Hydroxy-2-[3-(Trifluoromethyl)Phenyl]Acetate

  • Structure : This compound is the meta-trifluoromethyl isomer of the target compound.
  • Molecular Formula : C₁₀H₉F₃O₃ (identical to the para isomer).
  • Molecular Weight : 234.17 g/mol .
  • For example, in MTP inhibitors, para-substituted enantiomers (e.g., methyl (2S)-phenyl derivatives) are often pharmacologically preferred .

Substituent Variation: Trifluoromethyl vs. Methoxy Group

Methyl (2R)-2-Hydroxy-2-(4-Methoxyphenyl)Acetate

  • Structure : Replaces the trifluoromethyl group with a para-methoxy group.
  • Molecular Formula : C₁₀H₁₂O₄.
  • Molecular Weight : 196.20 g/mol .
  • Key Differences: Electronic Effects: The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group. This impacts acidity (pKa) and stability.

Ester Group Variation: Methyl vs. Ethyl Esters

Ethyl 2-Oxo-2-((4-(Trifluoromethyl)Phenyl)Amino)Acetate

  • Structure: Features an ethyl ester and an oxo-amino group instead of the hydroxyl group.
  • Molecular Formula: C₁₁H₁₁F₃NO₃.
  • Molecular Weight : 274.21 g/mol.
  • Synthesis Yield : 72% via condensation of ethyl 2-oxoacetate and 4-(trifluoromethyl)aniline .
  • Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting pharmacokinetics.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate CF₃ (para) C₁₀H₉F₃O₃ 234.17 Chiral center, lipophilic CF₃ group
Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate CF₃ (meta) C₁₀H₉F₃O₃ 234.17 Altered electronic profile
Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate OMe (para) C₁₀H₁₂O₄ 196.20 Electron-donating substituent
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate CF₃ (para), oxo, amino C₁₁H₁₁F₃NO₃ 274.21 Enhanced hydrogen-bonding potential

Stereochemical Impact

The (2R) configuration of the target compound is critical for its interaction with chiral targets. For instance, in MTP inhibitors, the (2S)-enantiomer is typically isolated for therapeutic use, while the (2R)-enantiomer undergoes epimerization to recycle the racemic mixture . This highlights the importance of stereochemistry in drug design.

Trifluoromethyl Group in Drug Design

The para-trifluoromethyl group enhances metabolic stability and membrane permeability due to its lipophilic and electron-withdrawing properties. This contrasts with methoxy-substituted analogs, which are more prone to oxidative metabolism .

Biological Activity

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol, is a compound characterized by a hydroxy group and an ester functional group. Its unique trifluoromethyl substituent on the phenyl ring significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H9F3O3\text{C}_{10}\text{H}_9\text{F}_3\text{O}_3

Key Features:

  • Hydroxy Group: Contributes to the compound's solubility and potential interactions with biological targets.
  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, potentially increasing biological activity compared to non-fluorinated analogs.

This compound is believed to interact with various enzymes and receptors in the body. Similar compounds have been shown to exert their effects through several mechanisms:

  • Enzyme Inhibition: Compounds with trifluoromethyl groups often inhibit enzymes by stabilizing certain conformations or through hydrogen bonding interactions. For instance, studies indicate that such groups can enhance binding affinity to matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling .
  • Modulation of Receptor Activity: The compound may influence receptor function, particularly those related to inflammatory pathways. The lipoxygenase pathway is notably affected by similar compounds, impacting the production of pro-inflammatory mediators.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells. This is primarily through:

  • Generation of reactive oxygen species (ROS), which lead to oxidative stress and cell death.
  • Inhibition of specific cancer-related pathways, potentially through enzyme modulation.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation. The trifluoromethyl group enhances its interaction with inflammatory mediators, possibly leading to reduced symptoms in diseases like arthritis or asthma .

Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound exhibited significant inhibition against MMP-1, a key enzyme in cancer metastasis. The presence of the trifluoromethyl group was crucial for its enhanced potency compared to structurally similar compounds .
  • Case Studies:
    • In a pharmacokinetic study involving various fluorinated compounds, this compound showed favorable absorption characteristics due to its molecular weight, suggesting good bioavailability for therapeutic applications.
  • Comparative Analysis:
    • A comparative analysis with other similar esters revealed that the trifluoromethyl substitution significantly improved biological activity metrics, including enzyme inhibition rates and receptor binding affinities.

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